
1-Benzyl-1-butylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1-butylguanidine is an organic compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications . This compound, specifically, features a benzyl group and a butyl group attached to the guanidine core, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-butylguanidine can be synthesized through several methods. One common approach involves the guanylation of amines with carbodiimides or cyanamides . For instance, the reaction of benzylamine with butyl isocyanate in the presence of a catalyst can yield this compound. Transition metal catalysis, such as using palladium or copper catalysts, can also facilitate the synthesis .
Industrial Production Methods: Industrial production often employs scalable methods such as catalytic guanylation reactions. These methods are optimized for high yield and purity, using catalysts like scandium triflate or ytterbium triflate under mild conditions . The choice of solvent and reaction temperature can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-1-butylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Various substituted guanidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-1-butylguanidine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex guanidine derivatives.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Utilized in the synthesis of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Benzyl-1-butylguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. For example, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity . The benzyl and butyl groups can enhance its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
1-Benzyl-1,4,7,10-tetraazacyclododecane: Used in metal-coded affinity tags and has applications in biomedicine.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Known for its use as a catalyst in organic synthesis.
Uniqueness: 1-Benzyl-1-butylguanidine stands out due to its specific structural features, such as the combination of benzyl and butyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and affinity, such as in medicinal chemistry and biological research .
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-benzyl-1-butylguanidine |
InChI |
InChI=1S/C12H19N3/c1-2-3-9-15(12(13)14)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H3,13,14) |
Clé InChI |
BTIHWYDNRWPSAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC1=CC=CC=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


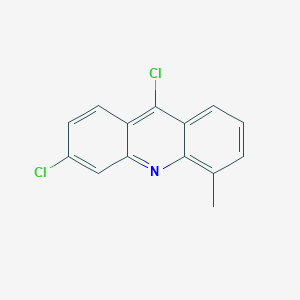
![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)

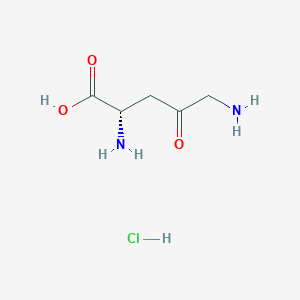

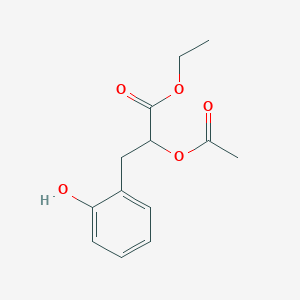
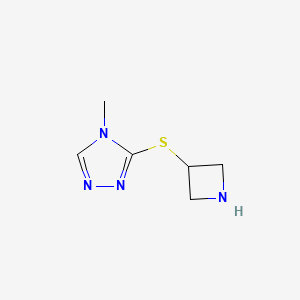
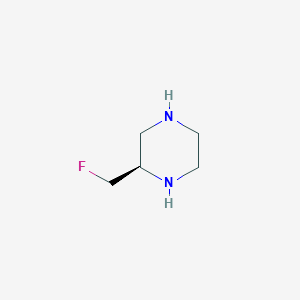


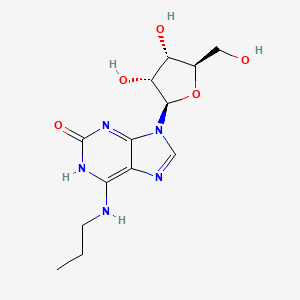
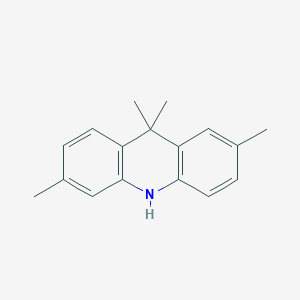
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)
